

An In-Depth Technical Guide to Bz-IEGR-pNA Acetate in Protease Research

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Compound of Interest

Compound Name: Bz-IEGR-pNA acetate

Cat. No.: B606439

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Core Principles and Applications of Bz-IEGR-pNA Acetate

N α -Benzoyl-L-isoleucyl-L-glutamyl-L-glycyl-L-arginine-p-nitroanilide acetate, commonly referred to as **Bz-IEGR-pNA acetate**, is a synthetic chromogenic substrate primarily utilized in the study of serine proteases, with a particular specificity for Factor Xa (FXa) and trypsin.[1] Its application is central to the quantitative determination of enzymatic activity in purified systems and biological samples.

The fundamental principle of its use lies in the enzymatic cleavage of the peptide backbone. The substrate is designed to mimic the natural cleavage site of Factor Xa.[1] Upon hydrolysis of the amide bond C-terminal to the arginine residue by a target protease, the chromophore p-nitroanilide (pNA) is released.[2] Free pNA exhibits a distinct yellow color, with a maximum absorbance at 405 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of the protease under investigation. This colorimetric signal provides a simple and sensitive method for kinetic analysis of enzyme activity.

Physicochemical and Kinetic Properties

Bz-IEGR-pNA acetate is commercially available as a lyophilized powder and is soluble in dimethyl sulfoxide (DMSO) and water.[1][2] For optimal stability, it is recommended to store the solid compound at -20°C and reconstituted solutions in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]

Data Presentation: Physicochemical and Kinetic Parameters

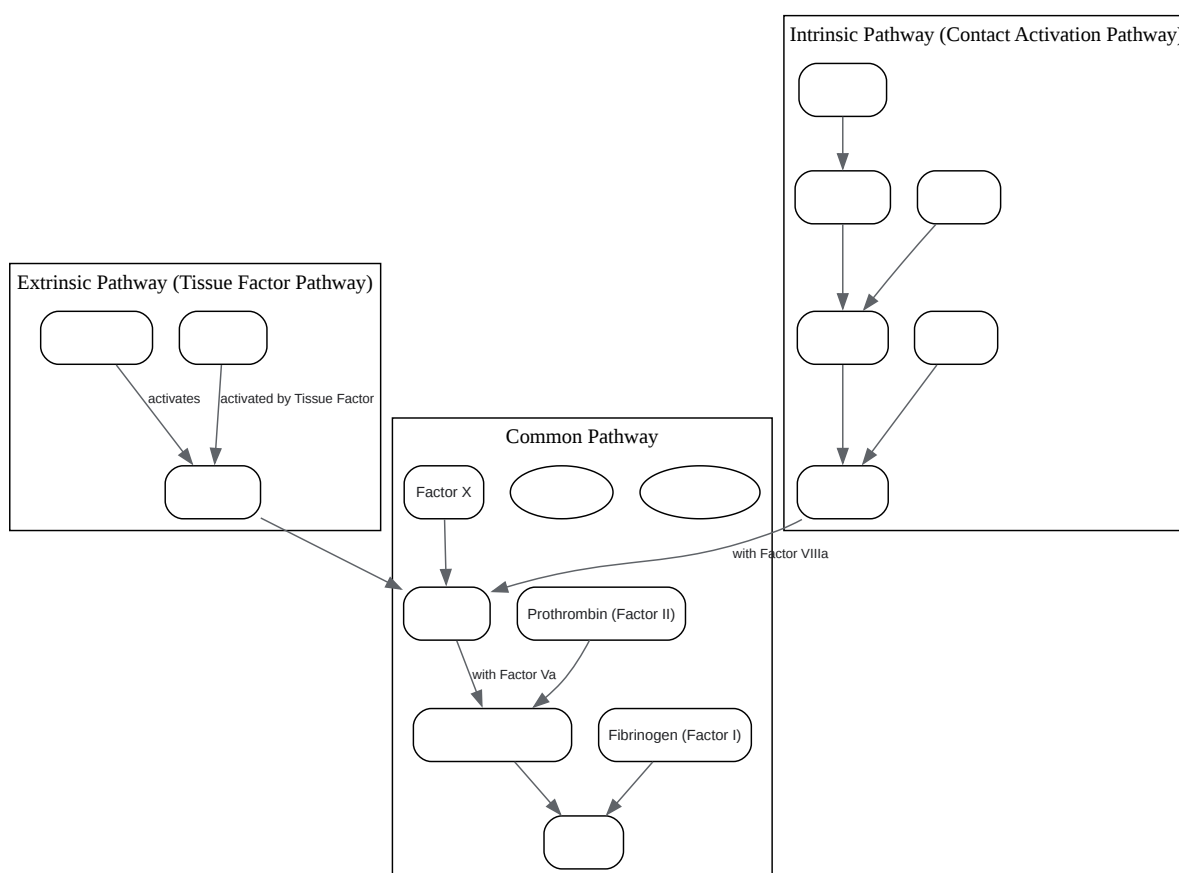
The following tables summarize the key physicochemical and kinetic parameters of **Bz-IEGR-pNA acetate** (also known as S-2222).

Property	Value	Reference
Chemical Formula	C32H43N9O9 • C2H4O2	[2]
Molecular Weight	757.8 g/mol	[2]
Purity	≥98%	[3]
Form	Crystalline solid	[3]
Solubility	Soluble in DMSO and water	[1][2]
Storage Temperature	-20°C	[2][3]

Enzyme	Km	kcat	kcat/Km (M ⁻¹ s ⁻¹)	Conditions	Reference
Bovine Factor Xa	3 x 10 ⁻⁴ M	100 s ⁻¹	3.33 x 10 ⁵	37°C, Tris buffer pH 8.3, I 0.25	[1]
Porcine Trypsin	2 x 10 ⁻⁵ M	280 s ⁻¹	1.4 x 10 ⁷	37°C, Tris buffer pH 9.0, I 0.25	[1]

Signaling Pathway: The Coagulation Cascade

Bz-IEGR-pNA acetate is instrumental in studying Factor Xa, a critical enzyme in the coagulation cascade. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, playing a pivotal role in the generation of thrombin, which ultimately leads to the formation of a fibrin clot. Understanding the kinetics of Factor Xa is crucial for the development of anticoagulants and for diagnosing and monitoring coagulation disorders.



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The Coagulation Cascade

Experimental Protocols

Factor Xa Activity Assay

This protocol is adapted from general procedures for chromogenic Factor Xa assays.

1. Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3.
- Factor Xa Stock Solution: Reconstitute purified Factor Xa in a suitable buffer (e.g., Tris-HCl) to a concentration of 1 mg/mL. The final working concentration will need to be optimized for the specific assay conditions.
- **Bz-IEGR-pNA Acetate** Stock Solution: Dissolve **Bz-IEGR-pNA acetate** in DMSO or water to a concentration of 1-4 mM.^[1] Vigorous shaking or sonication may be required for complete dissolution.^[1]
- Stopping Reagent (Optional): 20% (v/v) acetic acid in water.

2. Assay Procedure:

- Prepare a dilution series of Factor Xa in the assay buffer to determine the optimal enzyme concentration.
- In a 96-well microplate, add 50 µL of the appropriate Factor Xa dilution to each well. Include a blank control with 50 µL of assay buffer without the enzyme.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 50 µL of the pre-warmed **Bz-IEGR-pNA acetate** working solution (diluted in assay buffer to the desired final concentration, typically around the K_m value of 0.3 mM) to each well.
- Immediately measure the absorbance at 405 nm in a microplate reader at 37°C. Take kinetic readings every 30-60 seconds for 10-15 minutes.

- Alternatively, for an endpoint assay, incubate the reaction for a fixed time (e.g., 10 minutes) and then stop the reaction by adding 50 μL of the stopping reagent. Read the final absorbance at 405 nm.

3. Data Analysis:

- Calculate the rate of reaction ($\Delta A_{405}/\text{min}$) from the linear portion of the kinetic curve.
- Subtract the rate of the blank control from the rates of the samples.
- Enzyme activity can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient of pNA (approximately $10,000 \text{ M}^{-1}\text{cm}^{-1}$ at 405 nm), c is the concentration of pNA, and l is the path length of the light in the well.

Trypsin Activity Assay

This protocol is a general guideline for a trypsin assay using a chromogenic substrate.

1. Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl_2 , pH 8.2.
- Trypsin Stock Solution: Reconstitute purified trypsin in 1 mM HCl to a concentration of 1 mg/mL.
- **Bz-IEGR-pNA Acetate** Stock Solution: Prepare as described for the Factor Xa assay.

2. Assay Procedure:

- Prepare a dilution series of trypsin in the assay buffer.
- In a 96-well microplate, add 50 μL of the trypsin dilution to each well. Include a blank control.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 50 μL of the pre-warmed **Bz-IEGR-pNA acetate** working solution (diluted in assay buffer, a starting concentration around the K_m of 0.02 mM is recommended).

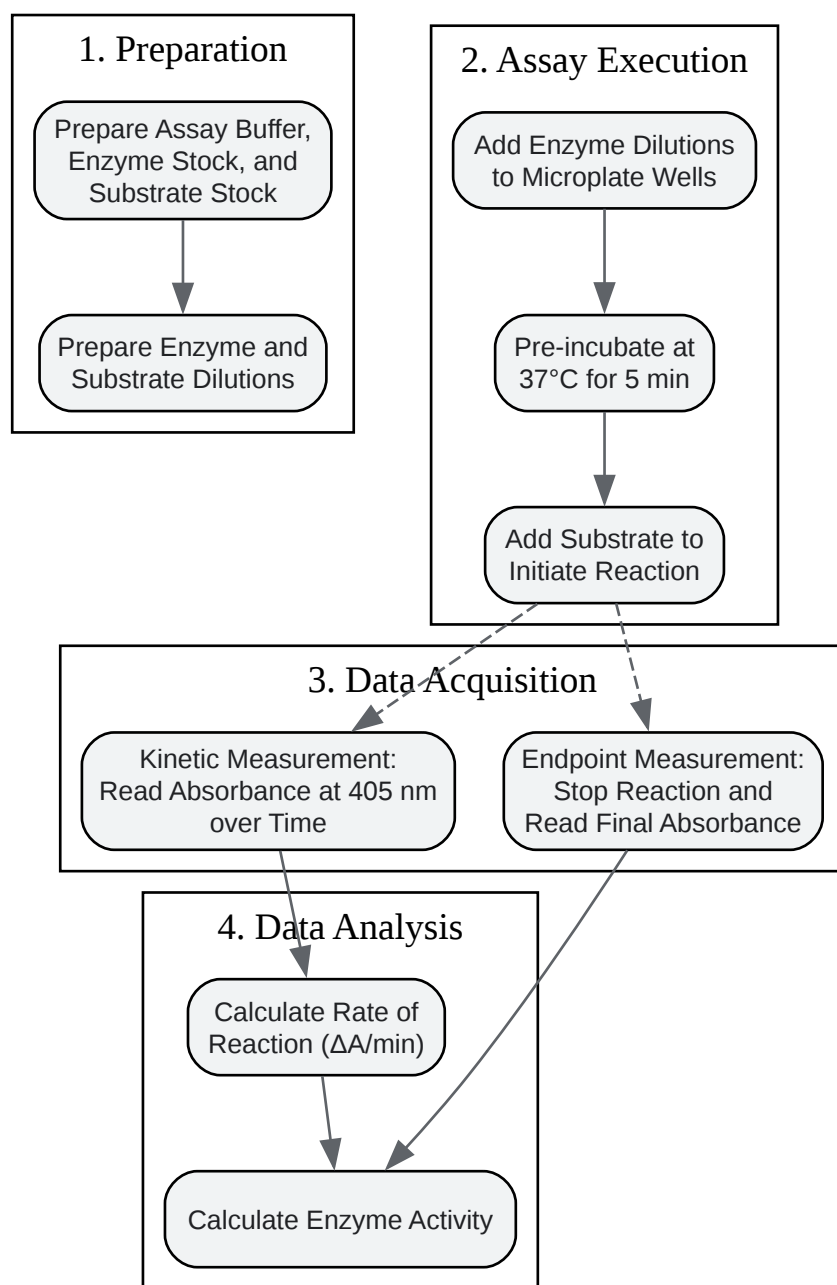
- Measure the absorbance at 405 nm kinetically or as an endpoint assay as described for the Factor Xa assay.

3. Data Analysis:

- Follow the same data analysis procedure as for the Factor Xa assay.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a chromogenic protease assay using **Bz-IEGR-pNA acetate**.

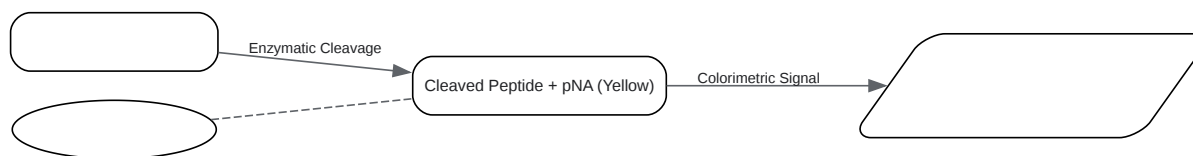


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Chromogenic Protease Assay Workflow

Logical Relationship: Principle of the Chromogenic Assay

The underlying principle of the assay is a straightforward enzymatic reaction leading to a detectable signal.



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Principle of the Bz-IEGR-pNA Assay

Conclusion

Bz-IEGR-pNA acetate is a robust and sensitive tool for the kinetic analysis of Factor Xa and trypsin. Its well-characterized kinetic parameters and the straightforward nature of the colorimetric assay make it an invaluable substrate for researchers in academia and the pharmaceutical industry. The detailed protocols and workflows provided in this guide offer a comprehensive resource for the effective application of **Bz-IEGR-pNA acetate** in protease research.

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